beta-Eleostearic acid

Description

Contextualization within Conjugated Linolenic Acids (CLNAs) Research

Conjugated linolenic acids are a group of octadecatrienoic acid isomers characterized by three conjugated double bonds. researchgate.netnih.gov This structural feature distinguishes them from the more common linolenic acid, where the double bonds are interrupted by methylene (B1212753) groups. The specific location and geometric configuration (cis or trans) of these conjugated bonds give rise to various CLNA isomers, each with potentially distinct chemical and biological properties. nih.gov

Beta-eleostearic acid is one such isomer, specifically the (9E,11E,13E)-octadeca-9,11,13-trienoic acid. wikipedia.org It is an all-trans isomer, a characteristic that influences its physical and chemical behavior. nih.govmdpi.com While other CLNAs like punicic acid and alpha-eleostearic acid are more abundant in certain plant seed oils, β-eleostearic acid is often found as a minor component. nih.govmdpi.comjst.go.jp Research into CLNAs as a class explores their potential roles in various biological processes, and understanding the specific contributions of individual isomers like β-eleostearic acid is a critical aspect of this field. researchgate.net

Isomeric Relationship with Alpha-Eleostearic Acid (α-ESA)

The primary isomeric counterpart to this compound is alpha-eleostearic acid (α-ESA). The key difference between these two isomers lies in the geometry of the double bond at the 9th carbon position.

| Property | This compound (β-ESA) | Alpha-Eleostearic Acid (α-ESA) |

| Systematic Name | (9E,11E,13E)-octadeca-9,11,13-trienoic acid | (9Z,11E,13E)-9,11,13-octadecatrienoic acid |

| Double Bond Configuration | all-trans (9-trans, 11-trans, 13-trans) | 9-cis, 11-trans, 13-trans |

| Natural Occurrence | Often found as a minor component alongside α-ESA. nih.govmdpi.com Can be formed through isomerization of α-ESA. researchgate.net | Principal fatty acid in tung oil and bitter gourd seed oil. wikipedia.orgaacrjournals.org |

| Melting Point | 71.5 °C (160.7 °F; 344.6 K) wikipedia.org | Not specified in the provided context. |

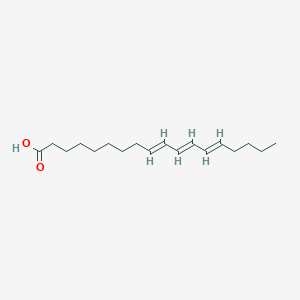

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9E,11E,13E)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016803 | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-73-0, 13296-76-9 | |

| Record name | β-Eleostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 544-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9E,11E,13E)-9,11,13-octadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA17B88161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of Beta Eleostearic Acid

Plant Sources and Distribution

Beta-eleostearic acid, along with its isomer alpha-eleostearic acid, is found in the seed oils of a select number of plants. jst.go.jp Notable natural accumulators of these conjugated fatty acids include tung oil (Vernicia fordii), bitter gourd (Momordica charantia), and various species within the Valerianaceae family. jst.go.jpmdpi.comaocs.org

Specific Plant Seed Oils as Natural Accumulators:

Centranthus ruber : The seed oil of this plant is a particularly rich source of this compound. jst.go.jp Analysis has shown that its seed oil can contain approximately 237.1 mg of this compound per gram of lipids. jst.go.jp

Tung Oil (Vernicia fordii) : Tung oil is well-known for its high concentration of eleostearic acid, with alpha-eleostearic acid being the predominant isomer, constituting about 80% of the total fatty acids. mdpi.comaocs.orgnih.gov It also contains the beta isomer. mdpi.com

Momordica charantia (Bitter Gourd) : The seed oil of bitter gourd is another significant source of eleostearic acids, containing both alpha and beta isomers. jst.go.jpocl-journal.org It can accumulate up to 56-68% eleostearic acid. aocs.orgocl-journal.org

Ricinodendron heudelotii : This plant is also a known source of eleostearic acid, with its seed oil containing up to 56% of this fatty acid. aocs.org It is recognized as a major source of both alpha- and beta-eleostearic acids. researchgate.net

Valeriana officinalis : Seed oil from this plant contains both alpha- and this compound, though in different proportions compared to Centranthus ruber. jst.go.jp It has been found to contain approximately 225.0 mg of alpha-eleostearic acid and 7.1 mg of this compound per gram of lipids. jst.go.jp

Table 1: this compound Content in Select Plant Seed Oils

Comparative Analysis of CLNA Isomer Accumulation Profiles in Botanical Extracts

Different plant species exhibit distinct profiles in their accumulation of conjugated linolenic acid (CLNA) isomers. While some plants predominantly accumulate one specific isomer, others contain a mixture.

For instance, the seed oil of Centranthus ruber has a significantly higher content of this compound compared to other studied seed oils. jst.go.jp In contrast, Valeriana officinalis seed oil is rich in alpha-eleostearic acid, with a much lower concentration of the beta isomer. jst.go.jp Tung oil from Vernicia fordii is characterized by a very high proportion of alpha-eleostearic acid. mdpi.com Momordica charantia seed oil is also rich in alpha-eleostearic acid. jst.go.jp The variation in these isomer profiles suggests the presence of specific enzymatic machinery in each plant species that dictates the final configuration of the conjugated double bonds. scielo.br

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a result of specific enzymatic activities that modify common fatty acids.

Enzymatic Conversion from Linoleic Acid and Alpha-Eleostearic Acid

The primary precursor for the biosynthesis of eleostearic acid is linoleic acid. pnas.orgmdpi.com It is understood that the conversion of linoleic acid to alpha-eleostearic acid occurs while the fatty acid is esterified to phosphatidylcholine (PC). mdpi.com In some contexts, alpha-eleostearic acid can be converted to this compound, for example, through a process involving iodine. researchgate.net

Role of Conjugase/Desaturase Enzymes (e.g., FADX) in Conjugated Fatty Acid Synthesis

A key enzyme family involved in the synthesis of conjugated fatty acids is the fatty acid desaturase 2 (FAD2) family. A divergent form of this enzyme, termed a fatty acid conjugase or FADX, is responsible for the synthesis of eleostearic acid. nih.govocl-journal.orgoup.com

The FADX enzyme, identified in tung (Vernicia fordii), converts linoleic acid into alpha-eleostearic acid. nih.govocl-journal.org This enzyme exhibits remarkable plasticity, capable of producing a variety of unusual conjugated and desaturated fatty acid products. nih.gov It functions as a bifunctional enzyme, possessing both conjugase and desaturase activities. nih.gov The FADX from tung is localized to the endoplasmic reticulum and its expression is exclusive to developing seeds, which is consistent with the accumulation of alpha-eleostearic acid in this tissue. nih.gov Enzymes with this "conjugase" activity have also been identified in Momordica charantia and Impatiens balsamina. nih.gov

Genetic and Transcriptomic Insights into Biosynthesis Regulation (e.g., Vernicia fordii genome analysis)

Genomic and transcriptomic studies of Vernicia fordii have provided significant insights into the regulation of eleostearic acid biosynthesis. The sequencing of the tung tree genome has led to the identification of candidate genes for the various steps in fatty acid desaturation, conjugation, and triacylglycerol assembly. sensusimpact.comoup.com

Transcriptomic analysis of developing tung seeds revealed a coordinated and significant up-regulation of genes involved in both fatty acid β-oxidation and triacylglycerol biosynthesis during the period of alpha-eleostearic acid accumulation. sensusimpact.comoup.comnih.gov This seemingly paradoxical simultaneous up-regulation suggests a tightly controlled balance between fatty acid breakdown and synthesis. This precise temporal regulation is thought to be crucial for maximizing the enrichment of alpha-eleostearic acid in the seed oil while managing potentially toxic byproducts. sensusimpact.com

Table 2: Compound Names Mentioned

In Vivo Biosynthesis and Accumulation Studies in Developing Seeds (e.g., Momordica charantia)

The biosynthesis of eleostearic acid has been extensively studied in the developing seeds of bitter melon (Momordica charantia). These in vivo studies reveal a dynamic process of fatty acid synthesis and accumulation, with a primary focus in the scientific literature on the predominant isomer, α-eleostearic acid.

Research tracking the fatty acid profile of M. charantia seeds at various stages after pollination (DAP) shows a significant increase in the concentration of eleostearic acid as the seed matures. nih.gov The synthesis of α-eleostearic acid is understood to originate from linoleic acid, which is esterified to phosphatidylcholine (PC). nih.govnih.gov An enzyme known as a fatty acid conjugase (FADX), a divergent form of Δ12-desaturase, catalyzes the conversion of the cis-Δ12 double bond of linoleic acid into the conjugated trans-Δ11 and trans-Δ13 double bonds characteristic of α-eleostearic acid. nih.govnih.govocl-journal.org

While α-eleostearic acid is the main product, analyses of M. charantia seed oil have identified β-eleostearic acid as a minor constituent. bohrium.com The precise in vivo biosynthetic mechanism for β-eleostearic acid in M. charantia is not well-elucidated. It is unclear whether it is a minor direct product of the FADX enzyme or if it arises from the subsequent isomerization of the more abundant α-eleostearic acid within the seed tissue.

Studies on the accumulation of total fatty acids in developing M. charantia seeds show that α-eleostearic acid becomes the most abundant fatty acid in the later stages of development, constituting up to 60% of the total fatty acids in the triacylglycerol (TAG) fraction by 33 days after pollination. nih.govresearchgate.net The accumulation of β-eleostearic acid, being a minor component, follows the general trend of total eleostearic acid synthesis but at a much lower concentration.

| Fatty Acid | Relative Amount at 20 DAP (%) | Relative Amount at 23 DAP (%) | Relative Amount at 26 DAP (%) | Relative Amount at 33 DAP (%) |

| Palmitic acid (16:0) | 7.9 | 4.8 | 2.6 | 1.6 |

| Stearic acid (18:0) | 7.7 | 12.3 | 19.1 | 19.0 |

| Oleic acid (18:1) | 11.2 | 7.9 | 5.3 | 4.1 |

| Linoleic acid (18:2) | 42.4 | 28.9 | 15.3 | 6.1 |

| α-Eleostearic acid (α-ESA) | 30.8 | 46.1 | 57.7 | 59.2 |

| This table presents the relative amounts of major fatty acids during the development of Momordica charantia seeds, adapted from studies focusing on α-eleostearic acid accumulation. nih.gov The presence of β-eleostearic acid is noted in the literature but is often quantified as part of the total eleostearic acid content or as a minor, separately measured isomer. |

In Vitro Biosynthesis Investigations using Plant Microsomal Fractions

In vitro studies using microsomal fractions isolated from developing seeds provide critical insights into the enzymatic machinery responsible for eleostearic acid synthesis. Microsomes are vesicles formed from the endoplasmic reticulum, which is the primary site of fatty acid modification in plant cells. nih.gov

Experiments with microsomal fractions from developing M. charantia seeds (specifically at 26 days after pollination, a period of intense lipid accumulation) have successfully demonstrated the synthesis of α-eleostearic acid. nih.gov When these microsomal preparations are supplied with radiolabeled precursors and necessary cofactors like NADH or NADPH, the conversion of linoleic acid to α-eleostearic acid can be observed. nih.gov The direct precursor for this reaction has been identified as linoleate (B1235992) esterified to phosphatidylcholine (PC). nih.govnih.gov

The enzyme responsible, the M. charantia fatty acid conjugase (FADX), is a membrane-bound protein located in the microsomes. nih.govnih.gov Functional characterization of this enzyme, often by expressing its corresponding cDNA in yeast or transgenic Arabidopsis seeds, confirms its role in producing α-eleostearic acid from linoleic acid. nih.govnih.gov

The formation of β-eleostearic acid in these in vitro systems is not a primary focus of the existing research. The analyses of reaction products from microsomal assays predominantly report the synthesis of the α-isomer. However, some studies on the expression of the M. charantia FADX in transgenic Arabidopsis have reported the accumulation of different eleostearic acid isomers, including α-ESA, punicic acid, and a small amount of β-ESA, indicating some level of product promiscuity by the enzyme under these heterologous conditions. The interactions of specific amino acid residues within the conjugase enzyme have been shown to influence the partitioning between different isomers like α-eleostearic acid and punicic acid, though the specific determinants for β-eleostearic acid formation remain unclear. nih.gov It is possible that the all-trans isomer, β-eleostearic acid, is either a minor byproduct of the main enzymatic reaction or is formed through non-enzymatic isomerization under assay conditions, although the latter is less likely under controlled in vitro experiments.

| Precursor Substrate | Enzyme Source | Main Conjugated Product | Other Isomers Noted |

| [14C]18:2-CoA | M. charantia microsomal fraction | [14C]α-Eleostearic acid | Not specified |

| Linoleic acid | M. charantia FADX expressed in Arabidopsis | α-Eleostearic acid | Punicic acid, β-Eleostearic acid (minor) |

| This table summarizes findings from in vitro and heterologous expression studies of the Momordica charantia FADX enzyme. nih.govnih.gov |

Synthesis and Derivatization Strategies for Beta Eleostearic Acid in Research

Chemical and Photo-Isomerization Methodologies from Alpha-Eleostearic Acid

The conversion of α-eleostearic acid to its all-trans isomer, β-eleostearic acid, is a key strategy for obtaining this compound for research purposes. This transformation is typically achieved through chemical or photo-isomerization, which alters the geometry of the double bonds in the fatty acid chain.

One common chemical method involves iodine-induced isomerization. nih.gov In this process, α-eleostearic acid is treated with a catalytic amount of iodine in a solvent like toluene. nih.gov The reaction can proceed rapidly at room temperature in the presence of daylight. nih.gov Following the isomerization, the iodine is removed, often by treatment with sodium sulfite (B76179), and the resulting mixture of fatty acid isomers is extracted. nih.gov Purification of β-eleostearic acid from the reaction mixture, which also contains other isomers, is then carried out using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Another approach involves the isomerization of the entire oil containing α-eleostearic acid, such as tung oil, followed by saponification to release the free fatty acids. researchgate.net This method has been performed using iodine at room temperature over an extended period. researchgate.net After saponification, the mixture is acidified to yield the free fatty acids, from which β-eleostearic acid can be isolated. researchgate.net

Photo-isomerization, using artificial solar radiation, is another effective technique. researchgate.net Exposing oils rich in α-eleostearic acid, like that from Ricinodendron heudelotii, to sunlight or a simulated solar source can induce the conversion to β-eleostearic acid and other photoisomers, such as catalpic acid. researchgate.netsciencepg.com Theoretical studies using quantum calculations have been employed to understand the energetics and kinetics of these photochemical transformations, confirming the recurring instability of α-eleostearic acid compared to the more stable β-eleostearic acid. sciencepg.com

The efficiency and outcome of these isomerization methods can be influenced by various factors, including the catalyst, solvent, reaction time, and light source. The table below summarizes key aspects of these methodologies.

| Isomerization Method | Reagent/Condition | Source of α-Eleostearic Acid | Post-Isomerization Steps | Reference |

| Iodine-induced | Iodine in toluene | Purified α-eleostearic acid | Sodium sulfite treatment, hexane (B92381) extraction, RP-HPLC | nih.gov |

| Iodine-induced | Iodine at room temperature | Tung oil | Saponification, acidification | researchgate.net |

| Photo-isomerization | Artificial solar radiation | Ricinodendron heudelotii oil | Enzymatic hydrolysis, fractionation | researchgate.net |

| Photo-isomerization | Sunlight exposure | Ricinodendron heudelotii oil | Theoretical analysis | sciencepg.com |

Enzymatic Transformation Processes for Isomer Production

Enzymatic processes offer a milder and more specific alternative to chemical methods for modifying fatty acids. In the context of β-eleostearic acid, enzymes are primarily used in the downstream processing of isomerized oils rather than for the direct isomerization of α-eleostearic acid.

One key application of enzymatic transformation is in the selective hydrolysis of triglycerides. After the photo-isomerization of an oil rich in α-eleostearic acid, such as Ricinodendron heudelotii oil, lipases can be employed to hydrolyze the triglyceride backbone. researchgate.net This releases the free fatty acids, including the newly formed β-eleostearic acid. researchgate.net Candida rugosa lipase (B570770) has been successfully used for this purpose, achieving a high yield of free fatty acids. researchgate.net

The enzymatic hydrolysis is a crucial step in eco-fractionation processes, which aim to separate and concentrate specific fatty acids. By converting the triglycerides into free fatty acids, subsequent purification steps become more efficient. Research has shown that this enzymatic step can lead to the creation of lipid concentrates with significantly altered compositions of polyunsaturated fatty acids. researchgate.net For instance, after hydrolysis of an isomerized oil, it is possible to obtain a concentrate composed of over 80% β-eleostearic acid. researchgate.net

While enzymes like fatty acid conjugases (FADX) are known to synthesize α-eleostearic acid from linoleic acid in plants, their direct use for the production of β-eleostearic acid has not been a primary focus of the reported research. nih.govpnas.org The main enzymatic application remains in the processing of already isomerized oils to facilitate the purification of β-eleostearic acid.

Eco-Fractionation and Concentration Techniques for Enriched Beta-Eleostearic Acid Concentrates

Eco-fractionation represents a green chemistry approach to separate and enrich specific fatty acids from a mixture. These techniques are particularly valuable for obtaining concentrates of β-eleostearic acid from isomerized natural oils. The process often involves a combination of enzymatic hydrolysis and physical separation methods.

A notable example is the eco-fractionation of isomerized Ricinodendron heudelotii oil. researchgate.net This process is carried out in two main stages. The first stage is the enzymatic hydrolysis of the isomerized oil using a lipase, such as Candida rugosa lipase, to produce free fatty acids. researchgate.net This step is critical as it breaks down the triglyceride structure, making the individual fatty acids accessible for separation.

The second stage involves the fractionation of the resulting hydrolysate. researchgate.net This can be achieved through methods like centrifugation at controlled temperatures. researchgate.net By exploiting the different physical properties of the fatty acids in the mixture, it is possible to separate them into different fractions. This has been shown to yield concentrates with varying compositions. For example, one fraction might be rich in linoleic acid and β-eleostearic acid, while another can be highly concentrated with over 80% β-eleostearic acid. researchgate.net

These eco-friendly techniques avoid the use of harsh solvents and drastic conditions often associated with traditional chemical purification methods. researchgate.net The development of such processes is crucial for producing β-eleostearic acid in a more sustainable and environmentally friendly manner, making it more accessible for further research into its biological properties.

The table below outlines the products of an eco-fractionation process applied to native and isomerized Ricinodendron heudelotii oil.

| Source Oil | Hydrolysis Product | Fatty Acid Composition of Concentrate | Reference |

| Native R. heudelotii oil | Hydrolysate from native oil | 60% α-eleostearic acid, 22% linoleic acid | researchgate.net |

| Isomerized R. heudelotii oil | Fraction 1 from isomerized hydrolysate | 34% linoleic acid, 21% β-eleostearic acid, 11% α-eleostearic acid, 6% catalpic acid | researchgate.net |

| Isomerized R. heudelotii oil | Fraction 2 from isomerized hydrolysate | >80% β-eleostearic acid | researchgate.net |

Advanced Analytical Methodologies for Beta Eleostearic Acid Characterization in Research

Spectroscopic Techniques for Isomer Discrimination

Spectroscopic methods are powerful tools for distinguishing between geometric isomers of eleostearic acid, such as beta-eleostearic acid and its cis-trans counterparts.

UV Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a fundamental technique for identifying conjugated systems. The presence of three conjugated double bonds in eleostearic acid isomers results in a characteristic UV spectrum with a triplet of absorption maxima. rsc.org While the general pattern is similar for all isomers, slight variations in the absorption maxima (λmax) can aid in their differentiation. rsc.org For instance, the all-trans configuration of this compound (9E,11E,13E-18:3) leads to a distinct spectral profile compared to its cis-containing isomers like α-eleostearic acid (9Z,11E,13E-18:3). mdpi.com The UV spectra of triglycerides containing different eleostearic acid isomers also show distinguishable features, further enabling their characterization. mdpi.com

Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) Spectroscopy

FTIR-ATR spectroscopy provides valuable information about the functional groups and the geometry of double bonds within a molecule. The technique can be used to study the diffusion of fatty acids and the formation of metal soaps in oil paint model systems. science.gov In the context of eleostearic acid isomers, FTIR-ATR is particularly useful for identifying the presence of trans double bonds, which have a characteristic absorption band around 967 cm⁻¹. This feature helps to distinguish this compound, with its all-trans configuration, from isomers containing cis double bonds. mdpi-res.com The combination of FTIR-ATR with chemometric methods has been successfully applied to discriminate between different fatty acid isomers in various matrices. researchgate.net

Chromatographic Separation and Identification Methods

Chromatographic techniques are indispensable for the separation and subsequent identification of this compound from complex lipid mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. springernature.com In the analysis of eleostearic acid isomers, the elution order is influenced by the geometry of the conjugated double bonds. mdpi.com Generally, all-trans isomers like this compound are retained longer on the nonpolar stationary phase compared to their cis-trans counterparts. mdpi.comnih.gov This difference in retention time allows for the effective separation of this compound from other isomers such as α-eleostearic acid and punicic acid. mdpi.comnih.gov The use of a diode array detector (DAD) or a mass spectrometric (MS) detector coupled with HPLC provides further confirmation of the identity of the separated isomers. mdpi.com

A study on the separation of triglycerides containing isomeric conjugated octadecatrienoic acids demonstrated a clear elution sequence where triglycerides with this compound moieties had the longest retention times. mdpi.com

Table 1: Elution Order of C18:3 Isomeric Acids in RP-HPLC

| Eluting Compound | Configuration |

|---|---|

| Punicic acid | 9Z,11E,13Z |

| Jacaric acid | 8Z,10E,12Z |

| Catalpic acid | 9E,11E,13Z |

| α-Eleostearic acid | 9Z,11E,13E |

| Calendic acid | 8E,10E,12Z |

| β-Eleostearic acid | 9E,11E,13E |

Source: Adapted from mdpi.com

Gas Chromatography-Electron Ionization/Mass Spectrometry (GC-EI/MS)

Gas chromatography coupled with electron ionization mass spectrometry (GC-EI/MS) is a highly sensitive and specific method for the analysis of fatty acids, typically after their conversion to fatty acid methyl esters (FAMEs). nih.govresearchgate.net The separation of FAMEs on a GC column is based on their volatility and polarity, while the mass spectrometer provides structural information based on their fragmentation patterns.

The retention time of β-eleostearic acid methyl ester in GC is distinct from its other geometric isomers. mdpi.com For example, on a highly polar biscyanopropyl column, the elution order of the major conjugated linolenic acid (CLNA) FAMEs is jacaric, punicic, α-eleostearic, catalpic, and then β-eleostearic acid. mdpi.com

The electron ionization mass spectra of eleostearic acid isomers are often very similar, making their differentiation based solely on MS challenging. researchgate.net However, the combination of retention time data and mass spectral information allows for reliable identification. mdpi.comresearchgate.net The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity of the GC-MS analysis for specific isomers. nih.govresearchgate.net

Table 2: Relative Retention Times of CLNA FAMEs on a Polar GC Column

| Compound | Retention Time Order |

|---|---|

| Jacaric acid | 1 |

| Punicic acid | 2 |

| α-Eleostearic acid | 3 |

| Catalpic acid | 4 |

| β-Eleostearic acid | 5 |

Source: Adapted from mdpi.com

Isomer-Specific Quantification Approaches

Accurate quantification of this compound, especially in the presence of its isomers, requires specific analytical strategies.

Spectrophotometric methods, based on the distinct UV absorption characteristics of the isomers, can be employed for quantification. acs.org By measuring the absorbance at specific wavelengths corresponding to the absorption maxima of each isomer, their respective concentrations can be determined, provided that pure standards are available for calibration.

Chromatographic methods, particularly GC-FID (Flame Ionization Detection) and RP-HPLC with UV or DAD detection, are widely used for quantitative analysis. mdpi.commdpi.com The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. The use of an internal standard is recommended to improve the accuracy and precision of the quantification. For GC analysis, the response of the FID is generally considered to be proportional to the mass of the analyte, allowing for reliable quantification even without a specific standard for every isomer if theoretical response factors are applied. rsc.org

In a study analyzing seven seed oils, the fatty acid compositions, including the content of β-eleostearic acid, were determined by converting the oils to FAMEs and analyzing them by GC with both mass spectrometry and flame ionization detection. mdpi.com This dual-detector approach provides both qualitative and quantitative information.

Molecular Mechanisms of Action of Beta Eleostearic Acid in Cellular Models

Induction of Apoptosis and Programmed Cell Death Pathways

Beta-eleostearic acid is recognized as an inducer of apoptosis, a form of programmed cell death crucial for tissue homeostasis. medchemexpress.com Its pro-apoptotic activity is mediated through several interconnected cellular mechanisms, including the mitochondrial pathway, the generation of oxidative stress, and the disruption of organelle function.

The intrinsic or mitochondrial pathway of apoptosis is a key target of this compound. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). medchemexpress.comscielo.org.ar Research has shown that this compound modulates the expression of these key regulatory proteins. In human colon cancer (Caco-2) cells, treatment with this compound led to a downregulation of the anti-apoptotic Bcl-2 mRNA and an upregulation of the pro-apoptotic Bax mRNA. medchemexpress.comscispace.com This shift in the Bax/Bcl-2 ratio is a critical event that favors the permeabilization of the outer mitochondrial membrane. scispace.comnih.gov

The alteration of the mitochondrial membrane is a point of no return in the apoptotic process. embopress.org While direct evidence for this compound's effect on mitochondrial membrane potential is still emerging, its demonstrated ability to upregulate Bax and downregulate Bcl-2 is a well-established mechanism for inducing mitochondrial outer membrane permeabilization (MOMP). scispace.commdpi.comnih.gov This permeabilization leads to the loss of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. scielo.org.arnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases, ultimately leading to the execution phase of apoptosis. scielo.org.arnih.govmdpi.com

Table 1: Effects of this compound on Mitochondrial Pathway Components

| Target Molecule | Observed Effect | Cellular Model | Reference |

|---|---|---|---|

| Bcl-2 (mRNA) | Downregulation | Human Colon Cancer Cells (Caco-2) | medchemexpress.comscispace.com |

| Bax (mRNA) | Upregulation (up to 1.4-fold) | Human Colon Cancer Cells (Caco-2) | medchemexpress.comscispace.com |

This compound is reported to induce apoptosis through mechanisms involving oxidative stress. mdpi.comnih.gov This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. cambridge.org Studies have demonstrated that this compound treatment leads to the accumulation of ROS and a corresponding depletion of glutathione (B108866) (GSH) in human bladder cancer (T24) cells and gastric carcinoma cells. mdpi.comnih.gov

Glutathione is a critical intracellular antioxidant that plays a key role in neutralizing free radicals. cambridge.orgmdpi.com Its depletion compromises the cell's ability to handle oxidative stress, leading to damage to lipids, proteins, and DNA, which can trigger apoptotic pathways. cambridge.org The pro-oxidant effect of this compound is considered a significant contributor to its cell death-inducing capabilities. mdpi.comnih.gov

The endoplasmic reticulum (ER) is a central organelle for protein synthesis and folding. nih.govnih.gov The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates a signaling network called the Unfolded Protein Response (UPR). nih.govd-nb.info While initially a pro-survival response aimed at restoring homeostasis, prolonged or severe ER stress can switch the UPR to a pro-apoptotic pathway. nih.gov

The involvement of ER stress in the action of linoleic acid isomers has been investigated, with studies reporting the expression of UPR-associated genes. nih.gov RNA sequencing of cells treated with conjugated linolenic acid 18:3, which includes this compound, revealed that protein processing in the endoplasmic reticulum is one of the most significantly upregulated pathways. acs.org This suggests an increase in ER stress and the activation of the UPR. acs.org Key markers of the UPR include the chaperone proteins GRP78 (glucose-regulated protein 78) and GRP94, which are upregulated to help manage the misfolded protein load, and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). mdpi.comresearchgate.net The induction of CHOP is a well-known signal that mediates apoptosis under conditions of unresolved ER stress.

A hallmark of the late stages of apoptosis is the cleavage of chromosomal DNA into smaller fragments. scispace.com this compound has been shown to be a potent inducer of DNA fragmentation. scispace.com In studies using human colon cancer (Caco-2) cells, this compound induced dose-dependent DNA fragmentation. scispace.com Notably, its effect was more pronounced than that of its isomer, alpha-eleostearic acid. scispace.com For instance, at a concentration of 6.25 µM, this compound increased relative DNA fragmentation to 3.5 times that of the control, and at 12.5 µM, the fragmentation increased 6.9-fold. scispace.com This extensive DNA damage is a direct consequence of the activation of caspase-activated DNases, which occurs downstream of the mitochondrial and other apoptotic signaling pathways.

Endoplasmic Reticulum Stress Response and Unfolded Protein Response Activation (e.g., CHOP, GRP78, GRP94 Expression)

Antiproliferative and Cell Cycle Regulatory Effects

In addition to inducing apoptosis, this compound exhibits direct effects on the growth and proliferation of cancer cells.

Table 2: Antiproliferative Activity of this compound

| Cellular Model | Observed Effect | Reference |

|---|---|---|

| Human Colon Cancer Cells (Caco-2) | Stronger growth inhibition compared to alpha-eleostearic acid | scispace.comnih.gov |

| Human Colon Cancer Cells (HT-29) | Growth-inhibitory effects | nih.gov |

Induction of Cell Cycle Arrest (e.g., G0/G1 and G2/M Phases)

This compound has been shown to influence the progression of the cell cycle, a critical process in cell proliferation and a common target for anti-cancer therapies. Studies have demonstrated that its isomer, α-eleostearic acid, can cause a G2/M block in the cell cycle of breast cancer cells. aacrjournals.orgnih.gov In both estrogen receptor-negative (MDA-MB-231) and estrogen receptor-positive (MDA-ERα7) breast cancer cell lines, treatment with 40 μmol/L α-eleostearic acid for 48 hours resulted in a significant increase in the percentage of cells in the G2/M phase. aacrjournals.org Specifically, the proportion of MDA-ERα7 cells in the G2/M phase increased from 22% to 39%, while for MDA-wt cells, it rose from 12% to 23%. aacrjournals.org This arrest at the G2/M checkpoint suggests an interference with the cellular processes that prepare the cell for mitosis, ultimately hindering cell division.

While direct evidence for this compound inducing G0/G1 arrest is less specific, the broader class of conjugated linolenic acids, to which it belongs, has been associated with cell cycle modulation at various phases. For instance, other natural compounds have been shown to induce G0/G1 phase arrest in different cancer cell lines, indicating that this is a common mechanism for anti-proliferative agents. nih.gov The induction of cell cycle arrest, whether at the G2/M or potentially the G0/G1 phase, is a key component of the anti-proliferative effects of eleostearic acid isomers.

Table 1: Effect of α-Eleostearic Acid on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| MDA-ERα7 | Untreated | - | - | 22% |

| MDA-ERα7 | 40 μmol/L α-ESA | - | - | 39% |

| MDA-wt | Untreated | - | - | 12% |

| MDA-wt | 40 μmol/L α-ESA | - | - | 23% |

Data derived from studies on α-eleostearic acid, an isomer of this compound. aacrjournals.org

Interplay with Lipid Peroxidation Mechanisms

A significant aspect of this compound's mechanism of action involves its interaction with lipid peroxidation. Its isomer, α-eleostearic acid, has been shown to induce apoptosis in cancer cells through an oxidation-dependent mechanism. aacrjournals.orgoup.com In studies on human colon cancer cells, α-eleostearic acid treatment led to increased amounts of membrane phospholipid peroxidation. oup.com This increase in lipid peroxidation is believed to be a primary driver of the observed apoptosis and suppression of cell growth. oup.com

The role of oxidative stress is further highlighted by the fact that the anti-proliferative and apoptotic effects of α-eleostearic acid on breast cancer cells can be negated by the presence of an antioxidant, α-tocotrienol. aacrjournals.org This suggests that the generation of reactive oxygen species and subsequent lipid peroxidation are crucial for its cytotoxic activity. aacrjournals.org Similarly, this compound has been reported to induce apoptosis in T24 human bladder cancer cells and gastric carcinoma cells through oxidative stress, which involves the accumulation of reactive oxygen species (ROS) and a decrease in glutathione (GSH). mdpi.com The conjugated triene system in the structure of eleostearic acids is thought to contribute to their high reactivity and propensity to undergo oxidation. researchgate.net

Modulation of Cellular Signaling Pathways

Nuclear Receptor Agonism (e.g., Peroxisome Proliferator-Activated Receptors, PPARα, PPARγ)

This compound and its isomers are known to interact with and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation. In particular, α-eleostearic acid has been identified as a natural agonist for PPARγ and, to a lesser extent, PPARα. elsevier.esnih.govplos.org

Studies have demonstrated that α-eleostearic acid can suppress the proliferation of MCF-7 breast cancer cells by activating PPARγ. nih.gov This activation leads to a downstream cascade of events that can inhibit tumor growth. nih.gov The agonistic activity of eleostearic acid isomers on PPARs is not limited to cancer cells. In the context of inflammatory bowel disease, α-eleostearic acid has been shown to ameliorate the condition in mice by activating PPARγ. plos.orgnimml.org Other conjugated linolenic acids, such as punicic acid, also exhibit dual agonistic effects on PPARα and PPARγ. elsevier.escambridge.org This suggests that the activation of PPARs is a common mechanism for this class of fatty acids, contributing to their diverse biological effects, including the potential for reducing body fat and improving glucose tolerance. elsevier.es

Enzyme Inhibition Profiles (e.g., Cyclooxygenase-related Linoleate (B1235992) 10S-Dioxygenase)

This compound has demonstrated potent and specific inhibitory effects on certain enzymes involved in fatty acid metabolism. A notable example is its inhibition of a cyclooxygenase-related linoleate 10S-dioxygenase (10S-DOX) from the bacterium Nostoc. nih.govnih.gov Research has identified this compound as a powerful inhibitor of this enzyme, with a reported inhibition constant (Ki) of approximately 49 nM. nih.govnih.gov This makes it one of the most potent inhibitors among the various conjugated linolenic acid isomers tested. nih.govnih.gov

In contrast to its strong inhibition of 10S-DOX, this compound shows significantly less activity against mammalian cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov This selectivity is an important characteristic, as COX enzymes are key players in the inflammatory process. The specific inhibition of bacterial fatty acid dioxygenases like 10S-DOX by this compound highlights its potential for targeted enzymatic modulation. nih.govnih.gov

Table 2: Inhibitory Activity of this compound and Related Compounds

| Compound | Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Nostoc 10S-DOX | ~49 nM |

| Beta-Calendic Acid | Nostoc 10S-DOX | ~125 nM |

| Jacaric Acid | Ovine COX-1 | ~1.7 µM |

| 8Z,10E,12E-18:3 | Ovine COX-1 | ~1.1 µM |

Data sourced from studies on enzyme inhibition by conjugated linolenic acids. nih.govnih.gov

Metabolism and Biotransformation of Beta Eleostearic Acid in Animal and in Vitro Models

In Vivo Metabolic Fate and Tissue Distribution in Animal Models

Upon oral administration, β-eleostearic acid, an isomer of conjugated linolenic acid (CLNA), is absorbed and distributed to various tissues in animal models. Studies involving related CLNA isomers, such as α-eleostearic acid, have shown that these fatty acids accumulate in tissues like the liver, kidney, and small intestine of rats. researchgate.netnih.gov Research on laying hens fed diets containing various CLNA isomers, including β-eleostearic acid, demonstrated the deposition of these fatty acids in egg yolk lipids. mdpi.com This indicates that β-eleostearic acid and other CLNAs are incorporated into the lipid fractions of different tissues following dietary intake.

In a study using Caco-2 cells, an in vitro model for the human intestinal epithelium, β-eleostearic acid was taken up by the cells. researchgate.netcambridge.org This suggests that intestinal cells are a site of absorption and initial metabolism. While specific quantitative data on the whole-body distribution of β-eleostearic acid is limited, the patterns observed for other CLNAs suggest a broad distribution, with significant accumulation in metabolically active organs like the liver and kidneys. researchgate.net

Conversion to Conjugated Linoleic Acid (CLA) Isomers (e.g., cis-9,trans-11 CLA)

A key metabolic transformation of β-eleostearic acid is its conversion to conjugated linoleic acid (CLA) isomers. mdpi.comcambridge.org Specifically, β-eleostearic acid is metabolized to trans-9,trans-11-CLA (t9,t11-CLA). mdpi.comcambridge.org This conversion has been observed in both in vitro and in vivo models.

In Caco-2 cells incubated with β-eleostearic acid, there was an efficient conversion to t9,t11-CLA. cambridge.orgcambridge.org The conversion rate for β-eleostearic acid was notably high, reaching approximately 56%, which was significantly greater than the conversion rates of other CLNA isomers like punicic acid. cambridge.orgcambridge.org Similarly, studies in rats have shown that the administration of catalpa seed oil, which contains catalpic acid (another CLNA that converts to t9,t11-CLA), leads to the accumulation of t9,t11-CLA in liver tissue and colonic mucosa. mdpi.comcambridge.org

The conversion efficiency appears to be influenced by the stereochemistry of the CLNA. For instance, β-eleostearic acid was more effectively converted to its corresponding CLA isomer than catalpic acid. cambridge.org

Enzymatic Basis of Conversion (e.g., NADPH-dependent Δ13 double bond reduction)

The conversion of β-eleostearic acid to t9,t11-CLA involves the reduction of the double bond at the Δ13 position. cambridge.orgtandfonline.com This reaction is an enzymatic process that is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govmdpi.comtandfonline.com The enzyme responsible for this Δ13 saturation reaction is thought to be either a novel enzyme that specifically recognizes conjugated trienoic acids or an existing enzyme with a similar function, such as the one involved in the leukotriene B4 reductive pathway. mdpi.com

Studies with α-eleostearic acid, a closely related isomer, have confirmed that its conversion to cis-9,trans-11-CLA is catalyzed by an NADPH-dependent enzyme. nih.govtandfonline.com This enzymatic activity has been identified in homogenates of the liver, kidney, and small intestine. nih.gov The reaction is dependent on the presence of NADPH, as no conversion is observed in its absence. nii.ac.jp

Tissue-Specific Conversion Profiles in Animal Organs (e.g., Intestine, Liver, Kidneys)

The enzymatic conversion of conjugated linolenic acids to conjugated linoleic acids occurs in various tissues. Research on α-eleostearic acid has demonstrated that the Δ13 saturation reaction takes place in the liver, kidney, and small intestine of rats. researchgate.netnih.govtandfonline.com Among these tissues, the liver appears to be a particularly active site for this conversion. tandfonline.comnii.ac.jp

In vitro studies using tissue homogenates have shown that the specific activity of this conversion is highest in the liver, followed by the kidney and small intestine. nii.ac.jp The intestinal mucosa is the initial site of contact for dietary CLNAs, and in vitro models using Caco-2 cells, which represent the human intestinal epithelium, have confirmed the capacity for this conversion within intestinal cells. researchgate.netcambridge.org After absorption, these fatty acids are transported to other organs like the liver and kidneys, where further metabolism occurs. researchgate.net

Incorporation into Specific Lipid Classes (e.g., Triacylglycerols, Phosphatidylcholine)

Following absorption and cellular uptake, β-eleostearic acid is incorporated into various lipid classes. In Caco-2 cells, β-eleostearic acid, which has three trans double bonds, was found to accumulate exclusively in the neutral lipid fraction, which primarily consists of triacylglycerols. cambridge.org This is in contrast to other CLNA isomers with fewer trans double bonds, which showed a more significant distribution into phospholipids (B1166683). cambridge.org

The incorporation of related conjugated fatty acids into triacylglycerols and phospholipids has been observed in both in vitro and in vivo studies. researchgate.netbiorxiv.org For instance, α-eleostearic acid has been shown to be incorporated into cellular lipids, including triacylglycerols and various phospholipid classes like phosphatidylcholine and phosphatidylethanolamine. researchgate.netbiorxiv.org The enzyme diacylglycerol acyltransferase 2 (DGAT2) appears to play a role in incorporating unusual fatty acids, such as eleostearic acid, into triacylglycerols. aocs.org Phospholipid:diacylglycerol acyltransferase (PDAT) is another enzyme that may facilitate the transfer of these fatty acids from phosphatidylcholine into triacylglycerols. aocs.org

| Fatty Acid | Model System | Primary Lipid Class of Incorporation | Reference |

|---|---|---|---|

| β-Eleostearic Acid | Caco-2 cells | Neutral Lipids (Triacylglycerols) | cambridge.org |

| α-Eleostearic Acid | MDA-MB-231 cells | Triacylglycerols, Phospholipids (Phosphatidylcholine, Phosphatidylethanolamine) | researchgate.net |

Involvement in Fatty Acid Catabolism Pathways (e.g., Beta-Oxidation)

While direct studies on the β-oxidation of β-eleostearic acid are limited, research on other conjugated fatty acids suggests their involvement in fatty acid catabolic pathways. Studies on conjugated linoleic acid (CLA) have indicated that it can influence fat metabolism, in part by activating fatty acid β-oxidation. tandfonline.com It is plausible that β-eleostearic acid, as a precursor to a CLA isomer, may indirectly influence these pathways following its conversion.

The structural characteristics of conjugated fatty acids, including β-eleostearic acid, may impact their rate of catabolism compared to non-conjugated fatty acids. However, detailed studies are required to elucidate the specific enzymes and pathways involved in the β-oxidation of β-eleostearic acid and to determine its rate of degradation through this metabolic route.

Q & A

Q. What are the key structural characteristics of beta-eleostearic acid, and how do they influence its reactivity?

this compound (β-ESA, 18:3 t9,t11,t13) is a conjugated trienoic fatty acid with three trans double bonds. Its planar structure enables unique reactivity, such as forming adducts with maleic anhydride via Diels-Alder reactions, which are critical for studying conjugation effects. Infrared (IR) spectroscopy and X-ray crystallography confirm its trans-configuration, distinguishing it from the cis-isomer α-ESA. These structural features are pivotal for designing experiments on lipid peroxidation and isomer-specific interactions .

Q. How can this compound be sourced for laboratory studies?

β-ESA is not naturally abundant but can be synthesized through isomerization of α-ESA (found in tung oil) using thermal or catalytic methods. For instance, heating α-ESA at 200°C in an inert atmosphere induces geometric isomerization to β-ESA. Purity is verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 270 nm, where β-ESA exhibits distinct retention times .

Q. What experimental models are used to study this compound's pro-apoptotic effects in cancer cells?

In vitro models like T24 human bladder cancer cells are treated with β-ESA (10–50 µM) to assess apoptosis via reactive oxygen species (ROS) assays (e.g., DCFH-DA fluorescence) and caspase-3/7 activity kits. In vivo, nude mice xenografted with DLD-1 colon cancer cells are fed β-ESA-enriched diets (1% w/w) to monitor tumor suppression via histopathology and lipid peroxidation markers (e.g., malondialdehyde levels) .

Advanced Research Questions

Q. How does this compound's metabolic conversion to conjugated linoleic acid (CLA) differ between experimental models?

β-ESA undergoes Δ13-saturation in rodents via NADPH-dependent enzymes (e.g., liver desaturases), yielding 9t,11t-CLA. In germ-free rats, this conversion persists, confirming host enzyme activity rather than gut microbiota involvement. Methodologically, tissue-specific CLA levels are quantified using GC-MS with deuterated internal standards, revealing higher conversion rates in adipose tissue (91.8%) versus heart (84.6%) .

Q. What methodological challenges arise when comparing β-ESA and α-ESA in lipid peroxidation studies?

α-ESA (9c,11t,13t) induces lipid peroxidation more efficiently than β-ESA due to its cis-configured double bond at C9, which enhances membrane fluidity and ROS generation. Experimental designs must control for isomer purity (via NMR) and antioxidant interference (e.g., α-tocopherol). Conflicting data in bladder vs. colon cancer models suggest cell-type-specific susceptibility to peroxidation pathways .

Q. How can computational tools predict this compound's interactions with molecular targets like PPARγ?

Molecular docking simulations (e.g., AutoDock Vina) model β-ESA's binding to PPARγ ligand-binding domains, using α-ESA's crystallographic data as a template. Virtual screening parameters include Gibbs free energy (ΔG) and hydrogen-bonding patterns. Discrepancies between in silico predictions and experimental outcomes (e.g., weaker PPARγ activation vs. α-ESA) highlight the need for dynamic simulations (MD) to account for conformational flexibility .

Methodological Notes

- ROS Detection : Combine flow cytometry (Annexin V/PI staining) with fluorescent probes (e.g., MitoSOX for mitochondrial ROS) to distinguish apoptosis mechanisms .

- Isomer Quantification : Use Ag⁺-HPLC to resolve α-/β-ESA mixtures, leveraging silver-ion interactions with double-bond geometry .

- In Vivo Tracking : Isotopic labeling (¹³C-β-ESA) enables precise monitoring of CLA conversion kinetics via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.